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molecular formula C12H22N2O2 B8797107 (S)-Tert-butyl (7-methyl-5-azaspiro[2.4]heptan-7-YL)carbamate

(S)-Tert-butyl (7-methyl-5-azaspiro[2.4]heptan-7-YL)carbamate

Cat. No. B8797107
M. Wt: 226.32 g/mol
InChI Key: BHLVLQHHOVKCOT-LLVKDONJSA-N
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Patent
US08378119B2

Procedure details

(−)-7-Amino-5-benzyl-7-methyl-5-azaspiro[2.4]heptane D-mandelate (5.99 g) was dissolved in toluene (60 mL). To the solution, 5N Aqueous sodium hydroxide (60 mL) was added, and the mixture was stirred at room temperature, followed by separation of the toluene layer. Toluene was also added to the remaining aqueous layer for extraction. All the toluene layers were combined, and t-butyl dicarbonate (19.0 mL) was added to the combined toluene layer, followed by stirring at room temperature for 2 hours. After completion of reaction, 10% aqueous citric acid was added to the reaction mixture, to thereby extract the aqueous citric acid layer. Separately, 10% aqueous citric acid was added to the remaining toluene layer, to thereby separate another aqueous citric acid layer. Thereafter, all the aqueous layers were combined, and the combined aqueous layer was alkalified with 5N aqueous sodium hydroxide (30 mL). Subsequently, toluene was added to the alkalified aqueous layer so as to extract the organic layer, and the solvent of the organic layer obtained through extraction was evaporated under reduced pressure. Methanol (60.0 mL) was added to the residue, and 5% palladium carbon (0.59 g, water content: 50%) was added to the mixture, followed by stirring at room temperature in a hydrogen atmosphere. After 14 hours, 5% palladium carbon was removed through filtration. The filtrate was concentrated under reduced pressure, to thereby yield the title product (3.576 g, yield: 97%). This product can be purified through recrystallization from a solvent such as hexane, heptane, or acetonitrile, or formation of a crystalline salt with, for example, oxalic acid.
Name
(−)-7-Amino-5-benzyl-7-methyl-5-azaspiro[2.4]heptane D-mandelate
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[C@@H](C1C=CC=CC=1)O.[NH2:12][C:13]1([CH3:27])[C:17]2([CH2:19][CH2:18]2)[CH2:16][N:15](CC2C=CC=CC=2)[CH2:14]1.[OH-].[Na+].[C:30]1([CH3:36])[CH:35]=CC=C[CH:31]=1>>[C:30]([O:11][C:1]([NH:12][C:13]1([CH3:27])[C:17]2([CH2:18][CH2:19]2)[CH2:16][NH:15][CH2:14]1)=[O:10])([CH3:36])([CH3:35])[CH3:31] |f:0.1,2.3|

Inputs

Step One
Name
(−)-7-Amino-5-benzyl-7-methyl-5-azaspiro[2.4]heptane D-mandelate
Quantity
5.99 g
Type
reactant
Smiles
C([C@H](O)C1=CC=CC=C1)(=O)O.NC1(CN(CC12CC2)CC2=CC=CC=C2)C
Name
Quantity
60 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by separation of the toluene layer
ADDITION
Type
ADDITION
Details
Toluene was also added to the remaining aqueous layer for extraction
ADDITION
Type
ADDITION
Details
t-butyl dicarbonate (19.0 mL) was added to the combined toluene layer
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction, 10% aqueous citric acid
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
to thereby extract the aqueous citric acid layer
ADDITION
Type
ADDITION
Details
Separately, 10% aqueous citric acid was added to the remaining toluene layer
CUSTOM
Type
CUSTOM
Details
to thereby separate another aqueous citric acid layer
ADDITION
Type
ADDITION
Details
Subsequently, toluene was added to the alkalified aqueous layer so as
EXTRACTION
Type
EXTRACTION
Details
to extract the organic layer
CUSTOM
Type
CUSTOM
Details
the solvent of the organic layer obtained through extraction
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (60.0 mL) was added to the residue, and 5% palladium carbon (0.59 g, water content: 50%)
ADDITION
Type
ADDITION
Details
was added to the mixture
STIRRING
Type
STIRRING
Details
by stirring at room temperature in a hydrogen atmosphere
CUSTOM
Type
CUSTOM
Details
5% palladium carbon was removed through filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1(CNCC12CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.576 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08378119B2

Procedure details

(−)-7-Amino-5-benzyl-7-methyl-5-azaspiro[2.4]heptane D-mandelate (5.99 g) was dissolved in toluene (60 mL). To the solution, 5N Aqueous sodium hydroxide (60 mL) was added, and the mixture was stirred at room temperature, followed by separation of the toluene layer. Toluene was also added to the remaining aqueous layer for extraction. All the toluene layers were combined, and t-butyl dicarbonate (19.0 mL) was added to the combined toluene layer, followed by stirring at room temperature for 2 hours. After completion of reaction, 10% aqueous citric acid was added to the reaction mixture, to thereby extract the aqueous citric acid layer. Separately, 10% aqueous citric acid was added to the remaining toluene layer, to thereby separate another aqueous citric acid layer. Thereafter, all the aqueous layers were combined, and the combined aqueous layer was alkalified with 5N aqueous sodium hydroxide (30 mL). Subsequently, toluene was added to the alkalified aqueous layer so as to extract the organic layer, and the solvent of the organic layer obtained through extraction was evaporated under reduced pressure. Methanol (60.0 mL) was added to the residue, and 5% palladium carbon (0.59 g, water content: 50%) was added to the mixture, followed by stirring at room temperature in a hydrogen atmosphere. After 14 hours, 5% palladium carbon was removed through filtration. The filtrate was concentrated under reduced pressure, to thereby yield the title product (3.576 g, yield: 97%). This product can be purified through recrystallization from a solvent such as hexane, heptane, or acetonitrile, or formation of a crystalline salt with, for example, oxalic acid.
Name
(−)-7-Amino-5-benzyl-7-methyl-5-azaspiro[2.4]heptane D-mandelate
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[C@@H](C1C=CC=CC=1)O.[NH2:12][C:13]1([CH3:27])[C:17]2([CH2:19][CH2:18]2)[CH2:16][N:15](CC2C=CC=CC=2)[CH2:14]1.[OH-].[Na+].[C:30]1([CH3:36])[CH:35]=CC=C[CH:31]=1>>[C:30]([O:11][C:1]([NH:12][C:13]1([CH3:27])[C:17]2([CH2:18][CH2:19]2)[CH2:16][NH:15][CH2:14]1)=[O:10])([CH3:36])([CH3:35])[CH3:31] |f:0.1,2.3|

Inputs

Step One
Name
(−)-7-Amino-5-benzyl-7-methyl-5-azaspiro[2.4]heptane D-mandelate
Quantity
5.99 g
Type
reactant
Smiles
C([C@H](O)C1=CC=CC=C1)(=O)O.NC1(CN(CC12CC2)CC2=CC=CC=C2)C
Name
Quantity
60 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by separation of the toluene layer
ADDITION
Type
ADDITION
Details
Toluene was also added to the remaining aqueous layer for extraction
ADDITION
Type
ADDITION
Details
t-butyl dicarbonate (19.0 mL) was added to the combined toluene layer
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction, 10% aqueous citric acid
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
to thereby extract the aqueous citric acid layer
ADDITION
Type
ADDITION
Details
Separately, 10% aqueous citric acid was added to the remaining toluene layer
CUSTOM
Type
CUSTOM
Details
to thereby separate another aqueous citric acid layer
ADDITION
Type
ADDITION
Details
Subsequently, toluene was added to the alkalified aqueous layer so as
EXTRACTION
Type
EXTRACTION
Details
to extract the organic layer
CUSTOM
Type
CUSTOM
Details
the solvent of the organic layer obtained through extraction
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (60.0 mL) was added to the residue, and 5% palladium carbon (0.59 g, water content: 50%)
ADDITION
Type
ADDITION
Details
was added to the mixture
STIRRING
Type
STIRRING
Details
by stirring at room temperature in a hydrogen atmosphere
CUSTOM
Type
CUSTOM
Details
5% palladium carbon was removed through filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1(CNCC12CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.576 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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